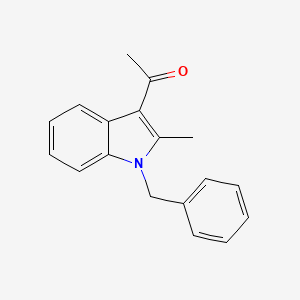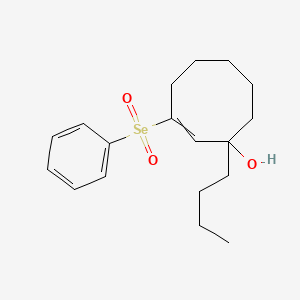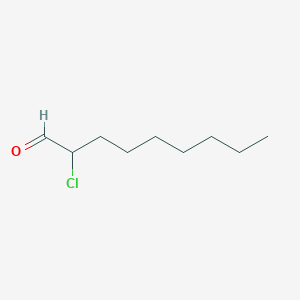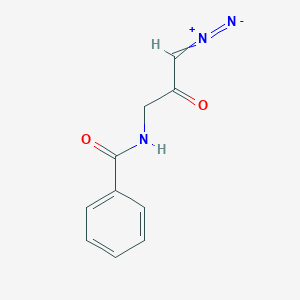
3-Benzamido-1-diazonioprop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a benzamido group, a diazonium group, and an enolate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzamido-1-diazonioprop-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the benzamido group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization processes using automated reactors. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzamido-1-diazonioprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is highly reactive and can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and hydroxides are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated, cyanated, or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzamido-1-diazonioprop-1-en-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research has explored its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzamido-1-diazonioprop-1-en-2-olate involves the reactivity of the diazonium group, which can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications. For instance, in biological systems, the compound may interact with cellular components, leading to antimicrobial effects through disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3-Phenylureido-1-diazonioprop-1-en-2-olate
- 3-Phenylthioureido-1-diazonioprop-1-en-2-olate
Comparison: The presence of the benzamido group can influence the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
75135-07-8 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
N-(3-diazo-2-oxopropyl)benzamide |
InChI |
InChI=1S/C10H9N3O2/c11-13-7-9(14)6-12-10(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,15) |
InChI-Schlüssel |
RNJYJWIOXYBGDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

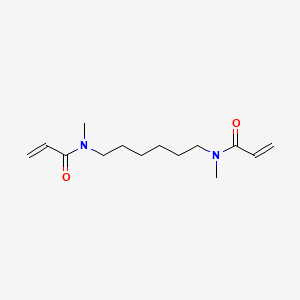
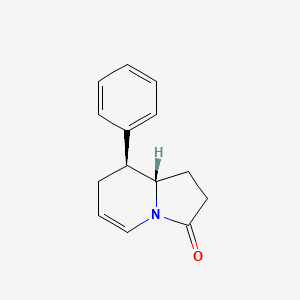
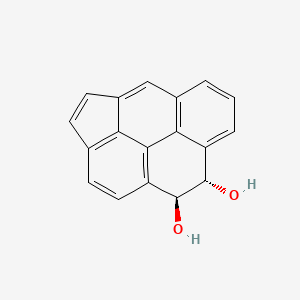
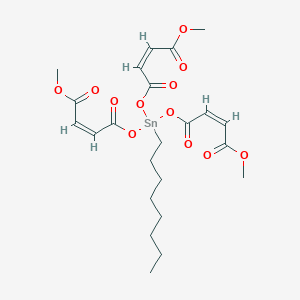
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
